molecular formula C22H27N3O3S B3845974 3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide

3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide

Cat. No. B3845974
M. Wt: 413.5 g/mol
InChI Key: QGFQBYCYUPYXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mechanism of Action

3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide exerts its anti-tumor and immunomodulatory effects by inhibiting the activity of several kinases that are involved in the regulation of immune responses and cancer cell growth. 3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide selectively binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. This results in the inhibition of cancer cell proliferation, survival, and migration, as well as the modulation of immune responses.
Biochemical and Physiological Effects:
3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide inhibits the activity of several kinases, leading to the inhibition of cancer cell proliferation, survival, and migration. In vivo studies have shown that 3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. 3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide has also been shown to modulate immune responses by inhibiting the activity of kinases that are involved in the regulation of immune cell activation and function.

Advantages and Limitations for Lab Experiments

3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide has several advantages as a potential therapeutic agent for cancer and autoimmune diseases. It has shown potent anti-tumor and immunomodulatory effects in preclinical studies, and its mechanism of action is well-understood. 3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide is also relatively easy to synthesize, which makes it a promising candidate for further development. However, there are also some limitations associated with 3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide. For example, its efficacy and safety in humans have not been fully established, and further studies are needed to determine its optimal dosing and administration regimens.

Future Directions

There are several future directions for the development of 3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide as a potential therapeutic agent for cancer and autoimmune diseases. One direction is to conduct further preclinical studies to optimize its dosing and administration regimens, as well as to investigate its efficacy and safety in combination with other anti-cancer and immunomodulatory agents. Another direction is to conduct clinical trials to evaluate its efficacy and safety in humans, and to determine its optimal dosing and administration regimens. Additionally, 3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide could be further modified to improve its pharmacokinetic and pharmacodynamic properties, as well as to increase its selectivity and potency.

Scientific Research Applications

3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide inhibits the activity of several kinases, including spleen tyrosine kinase (SYK), FLT3, and BTK, which are involved in the regulation of immune responses and cancer cell growth. In vivo studies have demonstrated that 3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

3-(pentanoylamino)-N-[1-(thiophene-2-carbonyl)piperidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-2-3-11-20(26)23-17-8-4-7-16(14-17)21(27)24-18-9-5-12-25(15-18)22(28)19-10-6-13-29-19/h4,6-8,10,13-14,18H,2-3,5,9,11-12,15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFQBYCYUPYXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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